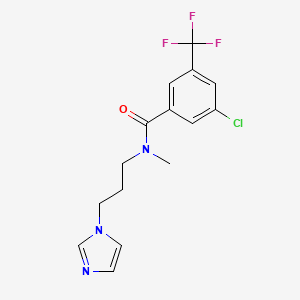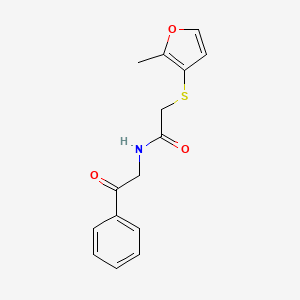
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide, also known as CDMQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the quinoline family, which is known for its diverse range of biological activities. CDMQ has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
In addition to its potential anticancer effects, this compound has also been shown to exhibit a variety of other biochemical and physiological effects. For example, studies have demonstrated that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide for use in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential areas of future research for N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide. One area of interest is the development of new anticancer therapies based on the compound's cytotoxic effects. Additionally, further investigation into the compound's mechanism of action could lead to the development of new treatments for neurological disorders. Finally, there is potential for the development of new synthetic methods for this compound that could improve its solubility and other properties.
合成法
The synthesis of N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide involves a series of chemical reactions that are typically carried out in a laboratory setting. The most common method of synthesis involves the condensation of 3-chloro-4-methoxyaniline with 2,4-pentanedione in the presence of a catalyst such as acetic acid. The resulting product is then reacted with dimethylamine and quinoline-3-carboxylic acid to produce this compound.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide has been the subject of numerous scientific studies due to its potential applications in a variety of fields. One area of research that has shown promise for this compound is in the treatment of cancer. Studies have shown that this compound exhibits cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-7-methoxy-N,2-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-16(9-13-5-7-15(25-3)11-18(13)22-12)20(24)23(2)14-6-8-19(26-4)17(21)10-14/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVANOPEWBJDQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)OC)C(=O)N(C)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7663911.png)
![2-[(2-Benzylcyclohexyl)amino]acetamide](/img/structure/B7663927.png)

![N-[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-3-yl]propanamide](/img/structure/B7663936.png)
![2-[(4-bromo-2-methylphenyl)sulfonylamino]-N-prop-2-enylacetamide](/img/structure/B7663942.png)

![6-methyl-N-[[1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidin-3-yl]methyl]pyridin-2-amine](/img/structure/B7663958.png)

![2,2-dimethyl-N-[(1-propan-2-yltetrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7663972.png)
![3-Methyl-2-[(2-methylfuran-3-yl)sulfanylmethyl]pyridine](/img/structure/B7663974.png)

![2-[(2,2-dimethylcyclohexyl)amino]-N-pyridin-4-ylacetamide](/img/structure/B7663988.png)
